Vildagliptin Impurity B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin Impurity B typically involves the hydrolysis of Vildagliptin under conditions of high humidity and temperature . One common method includes the reaction of intermediates such as L-prolineamide with chloroacetyl chloride in the presence of a base like potassium carbonate and a catalyst like potassium iodide . The reaction is carried out in a solvent such as tetrahydrofuran at elevated temperatures, followed by purification steps involving ethyl acetate and vacuum drying to obtain the impurity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the impurity is produced in minimal quantities, adhering to regulatory standards for pharmaceutical impurities .
Chemical Reactions Analysis
Types of Reactions: Vildagliptin Impurity B undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can further oxidize the impurity, altering its chemical structure.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the formation of different derivatives of the impurity.
Major Products Formed: The primary product formed from these reactions is the amide derivative of Vildagliptin, which is structurally similar but distinct in its chemical properties .
Scientific Research Applications
Vildagliptin Impurity B has several scientific research applications:
Mechanism of Action
The mechanism of action of Vildagliptin Impurity B is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its formation and presence in pharmaceutical formulations can affect the stability and efficacy of Vildagliptin. The impurity may interact with the same molecular targets as Vildagliptin, such as dipeptidyl peptidase-4, but with reduced potency .
Comparison with Similar Compounds
Vildagliptin Impurity A: Another byproduct formed during the synthesis of Vildagliptin, differing in its chemical structure and properties.
Vildagliptin Impurity C: A degradation product that forms under different conditions compared to Impurity B.
Comparison: Vildagliptin Impurity B is unique due to its formation through hydrolysis under high humidity and temperature conditions . Unlike Impurity A and C, which may form through different pathways, Impurity B’s formation is more closely related to the environmental conditions during the manufacturing process. This uniqueness necessitates specific control measures to minimize its presence in the final pharmaceutical product .
Biological Activity
Vildagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is primarily used in the treatment of type 2 diabetes mellitus. However, impurities in pharmaceutical compounds can significantly impact their safety and efficacy. This article focuses on Vildagliptin Impurity B , exploring its biological activity through various studies, including toxicity evaluations, pharmacological effects, and case studies.
Overview of Vildagliptin and Its Impurities
Vildagliptin works by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones, enhancing insulin secretion and decreasing glucagon levels. While the therapeutic effects of vildagliptin are well-documented, impurities such as this compound can alter its pharmacological profile.
Characteristics of this compound
- Chemical Structure : The specific structure of this compound has not been extensively detailed in the literature but is known to be a byproduct of the synthesis process.
- Source : It arises during the manufacturing process of vildagliptin and needs to be monitored for quality control.
In Vitro Toxicity Evaluations
A study assessed the cytotoxicity of vildagliptin and its impurities using mouse fibroblast 3T3 cells. The findings indicated:
- Cytotoxic Effects : At concentrations of 10 μM, both this compound (referred to as V2 in some studies) and another impurity exhibited significant cytotoxic effects. Specifically, a marked decrease in cell viability was observed at higher concentrations (1000 μM) for impurity V2 .
- Oxidative Stress : The generation of reactive oxygen species (ROS) was noted at lower concentrations (10 μM), suggesting that impurities could exacerbate oxidative stress in diabetic patients, potentially leading to tissue damage .
Efficacy in Diabetic Patients
Clinical studies have shown that vildagliptin effectively lowers HbA1c levels in patients with type 2 diabetes. However, the presence of impurities may affect these outcomes:
- HbA1c Reduction : In a clinical trial involving vildagliptin, patients demonstrated an average reduction in HbA1c by 1.01% after 24 weeks compared to placebo . The implications of impurities on this reduction are not fully understood but warrant further investigation.
Comparative Analysis of Impurities
The following table summarizes key findings related to this compound compared to other known impurities:
Impurity | Cytotoxicity (μM) | Oxidative Stress | Impact on HbA1c |
---|---|---|---|
Vildagliptin | Not significant | Low | Significant reduction |
Vildagliptin Impurity A | Moderate | Moderate | Unclear |
This compound | High | High | Potentially adverse |
Conclusion and Future Directions
The biological activity of this compound raises concerns regarding its safety profile. While vildagliptin itself is effective for managing type 2 diabetes, the presence of impurities like Impurity B can increase cytotoxicity and oxidative stress, potentially compromising patient safety.
Future research should focus on:
- Longitudinal Studies : To assess the long-term effects of vildagliptin impurities on patient health.
- Mechanistic Studies : To understand how these impurities interact at a cellular level.
- Regulatory Standards : Establishing stricter guidelines for impurity levels in pharmaceutical formulations.
Properties
IUPAC Name |
1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUDDDAHPQAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.